molecular formula C14H16INO3 B1358046 tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate CAS No. 99275-48-6

tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate

Cat. No. B1358046
CAS RN: 99275-48-6
M. Wt: 373.19 g/mol
InChI Key: RHFYEQRBIYQYPB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate” is C14H16INO3 . Its average mass is 373.186 Da and its monoisotopic mass is 373.017487 Da .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Synthesis of Gamma-Carbolines and Heteropolycycles

Research demonstrates the utility of tert-butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate in synthesizing gamma-carboline derivatives. These compounds are produced through palladium-catalyzed intramolecular annulations, resulting in a range of heteropolycyclic structures with potential pharmacological importance (Zhang & Larock, 2003).

Oxidation-Hydroxylation and Oxidation-Methoxylation Processes

The compound has been utilized in palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation processes. This methodology facilitates the synthesis of tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives, expanding the synthetic toolkit for producing complex indole-based structures (Zhou et al., 2017).

Synthesis of Oxygen-Bearing Indoles

The compound is instrumental in synthesizing indoles with oxygen-bearing substituents, such as methoxy groups, on the benzene moiety. These indoles are generated through cyclization processes involving tert-butyl methoxy or triisopropylsilyloxy groups, indicating the compound's versatility in constructing oxygen-substituted heterocycles (Kondo, Kojima, & Sakamoto, 1997).

Spirocyclic Indoline Lactone Synthesis

This compound is also involved in the synthesis of spirocyclic indoline lactones, a class of compounds with potential biological activity. The process includes base-promoted cyclization and subsequent C3-alkylation, showcasing the compound's role in forming complex, biologically relevant structures (Hodges, Wang, & Riley, 2004).

Future Directions

The future directions for the research on “tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate” and similar compounds could involve the development of novel methods of synthesis, given the importance of indole derivatives in natural products and drugs . Additionally, further investigation into their biological activities could lead to the development of new treatments for various disorders .

properties

IUPAC Name

tert-butyl 2-iodo-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-11-6-5-10(18-4)7-9(11)8-12(16)15/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFYEQRBIYQYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618118
Record name tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate

CAS RN

99275-48-6
Record name tert-Butyl 2-iodo-5-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NS Kumar, EM Dullaghan, BB Finlay, H Gong… - Bioorganic & medicinal …, 2014 - Elsevier
A novel series of bis-indoles derived from naturally occurring marine alkaloid 4 were synthesized and evaluated as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) …
Number of citations: 41 www.sciencedirect.com
M Quadri - 2015 - air.unimi.it
La ricerca sviluppata con il presente progetto di Dottorato è rivolta all’approfondimento del ruolo del recettore nicotinico alfa7 nella cascata infiammatoria colinergica attraverso la …
Number of citations: 1 air.unimi.it

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